(2-Chloro-6-fluoro-benzyl)-pyridin-3-ylmethyl-amine (2-Chloro-6-fluoro-benzyl)-pyridin-3-ylmethyl-amine
Brand Name: Vulcanchem
CAS No.: 510723-52-1
VCID: VC21493739
InChI: InChI=1S/C13H12ClFN2/c14-12-4-1-5-13(15)11(12)9-17-8-10-3-2-6-16-7-10/h1-7,17H,8-9H2
SMILES: C1=CC(=C(C(=C1)Cl)CNCC2=CN=CC=C2)F
Molecular Formula: C13H12ClFN2
Molecular Weight: 250.7g/mol

(2-Chloro-6-fluoro-benzyl)-pyridin-3-ylmethyl-amine

CAS No.: 510723-52-1

Cat. No.: VC21493739

Molecular Formula: C13H12ClFN2

Molecular Weight: 250.7g/mol

* For research use only. Not for human or veterinary use.

(2-Chloro-6-fluoro-benzyl)-pyridin-3-ylmethyl-amine - 510723-52-1

Specification

CAS No. 510723-52-1
Molecular Formula C13H12ClFN2
Molecular Weight 250.7g/mol
IUPAC Name N-[(2-chloro-6-fluorophenyl)methyl]-1-pyridin-3-ylmethanamine
Standard InChI InChI=1S/C13H12ClFN2/c14-12-4-1-5-13(15)11(12)9-17-8-10-3-2-6-16-7-10/h1-7,17H,8-9H2
Standard InChI Key QXVNLPRYCOWHGK-UHFFFAOYSA-N
SMILES C1=CC(=C(C(=C1)Cl)CNCC2=CN=CC=C2)F
Canonical SMILES C1=CC(=C(C(=C1)Cl)CNCC2=CN=CC=C2)F

Introduction

Chemical Structure and Basic Properties

(2-Chloro-6-fluoro-benzyl)-pyridin-3-ylmethyl-amine is an organic compound characterized by its distinctive structural components: a 2-chloro-6-fluoro-substituted benzyl group connected to a pyridin-3-ylmethyl group through an amine linkage. The compound can be classified as a secondary amine due to the nitrogen atom connecting these two structural moieties.

Structural Components

The molecule consists of three primary structural units:

  • A benzene ring with chlorine substitution at position 2 and fluorine at position 6

  • A pyridine ring with a methylene group at position 3

  • A secondary amine (-NH-) bridge connecting these aromatic systems

Based on structural analysis, the compound's predicted molecular formula would be C₁₃H₁₂ClFN₂, though this estimation requires verification through analytical techniques. The structure incorporates both halogen substituents and nitrogen-containing heterocycles, creating a molecule with potentially diverse chemical behaviors and applications.

Estimated Physical and Chemical Properties

While specific experimental data for this compound is limited in the available literature, certain properties can be estimated based on its structural features and comparison with similar compounds. For instance, a related compound, (2-Chloro-6-fluoro-benzyl)-isopropyl-amine, has a documented molecular weight of 201.668 g/mol . Our target compound would have a higher molecular weight due to the replacement of the isopropyl group with the heavier pyridin-3-ylmethyl moiety.

Structural Analysis and Comparison

Functional Groups and Bond Characteristics

The structure of (2-Chloro-6-fluoro-benzyl)-pyridin-3-ylmethyl-amine features several important functional groups that determine its chemical behavior:

  • Dihalogenated aromatic ring: The presence of both chlorine and fluorine on the benzene ring creates a unique electronic distribution

  • Pyridine heterocycle: Contributes to potential hydrogen bonding and coordination chemistry

  • Secondary amine bridge: Provides both hydrogen bond donor and acceptor capabilities

  • Methylene linkers: Introduce flexibility into the molecular framework

Comparison with Related Structures

Some insight can be gained from examining similar compounds in the scientific literature. The compound N-(2-chloro-6-fluorobenzyl)-5-(furan-2-yl)-2H-1,2,4-triazol-3-amine shares the 2-chloro-6-fluorobenzyl moiety with our target compound . In this related structure, we find:

  • Molecular weight: 292.69 g/mol

  • XLogP3-AA: 3.3

  • Hydrogen bond donor count: 2

  • Hydrogen bond acceptor count: 5

  • Rotatable bond count: 4

These properties might provide a reference point for our compound, though differences in the heterocyclic portion would alter these values.

Bond Distances and Structural Parameters

Research on similar halogenated compounds reveals typical bond distances for the key functional groups. For instance, in 2-chloro-4-fluorobenzyl derivatives, C–Cl bond distances are typically around 1.739(3) Å and C–F bond distances around 1.362(4) Å . While our compound has a different substitution pattern, these values offer a framework for understanding its molecular geometry.

Chemical Reactivity

Functional GroupExpected ReactivityPotential Reactions
Secondary AmineNucleophilicAcylation, alkylation, coordination
Pyridine NitrogenBasic, nucleophilicProtonation, coordination, quaternization
Halogenated BenzeneReduced nucleophilicityModified electrophilic substitution
Methylene BridgesWeakly acidicDeprotonation under strong basic conditions

Spectroscopic Characteristics

Predicted Spectral Features

Though specific spectroscopic data is unavailable, the compound would likely exhibit characteristic features in various spectroscopic techniques:

  • NMR Spectroscopy:

    • ¹H NMR would show signals for aromatic protons, methylene bridges, and the NH proton

    • ¹⁹F NMR would provide a distinctive signal for the fluorine substituent

    • ¹³C NMR would reveal the carbon framework with characteristic splitting from fluorine

  • IR Spectroscopy:

    • N-H stretching bands

    • C-F and C-Cl stretching frequencies

    • Aromatic ring vibrations

  • Mass Spectrometry:

    • Molecular ion peak

    • Characteristic fragmentation patterns reflecting the structural components

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